

# Fulacimstat combination therapy standard care

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## Compound Focus: Fulacimstat

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## Fulacimstat in Clinical Trials

The table below summarizes the key clinical trials investigating **fulacimstat** in patients with left ventricular dysfunction following a myocardial infarction.

Trial Name / Identifier	Phase	Patient Population	Fulacimstat Dosage & Duration	Combination with Standard Care	Primary Efficacy Outcomes	Safety & Tolerability
CHIARA MIA 1 [1]	Phase 2	Clinically stable patients with history of MI and LVEF ≤45% [1].	4 doses (5 mg BID, 10 mg BID, 25 mg BID, 50 mg QD) for 2 weeks [1].	Yes; stable evidence-based therapies, including ACEi/ARB at ≥50% target dose [1].	Not the primary focus; determined therapeutic exposure levels [1].	Safe and well-tolerated at all doses. No clinically relevant effects on vital signs or potassium [1].
CHIARA MIA 2 (NCT02976467) [2] [3]	Phase 2	Patients with first acute STEMI, LVEF ≤45%, and	25 mg twice daily for 6 months [2] [3].	Yes; on top of standard of care starting 6-12 days post-MI [2] [3].	<b>No significant effect:</b> Changes in LVEF, LVEDVI,	Safe and well-tolerated. Achieved target plasma concentrations [2] [3].

Trial Name / Identifier	Phase	Patient Population	Fulacimstat Dosage & Duration	Combination with Standard Care	Primary Efficacy Outcomes	Safety & Tolerability
		infarct size >10% [2] [3].			and LVESVI were comparable to placebo [2] [3].	
<b>Study 16673</b> [4]	Phase 2	Patients with reduced LVEF (≤45%) after acute MI [4].	25 mg BID for 6 months [4].	Yes; on top of evidence-based standard of care [4].	Listed as change in LVEF, EDVI, and ESVI (results consistent with CHIARA MIA 2) [4].	Monitored via incidence of adverse and serious adverse events [4].

## Standard of Care Context

In the clinical trials, all patients received **evidence-based standard of care** for post-myocardial infarction with left ventricular dysfunction. This specifically included:

- **Angiotensin-Converting Enzyme Inhibitors (ACEi) or Angiotensin Receptor Blockers (ARBs)** at doses of at least half the recommended target dose [1].
- The trials were designed to evaluate the incremental benefit of adding **fulacimstat** to this established therapeutic regimen [4].

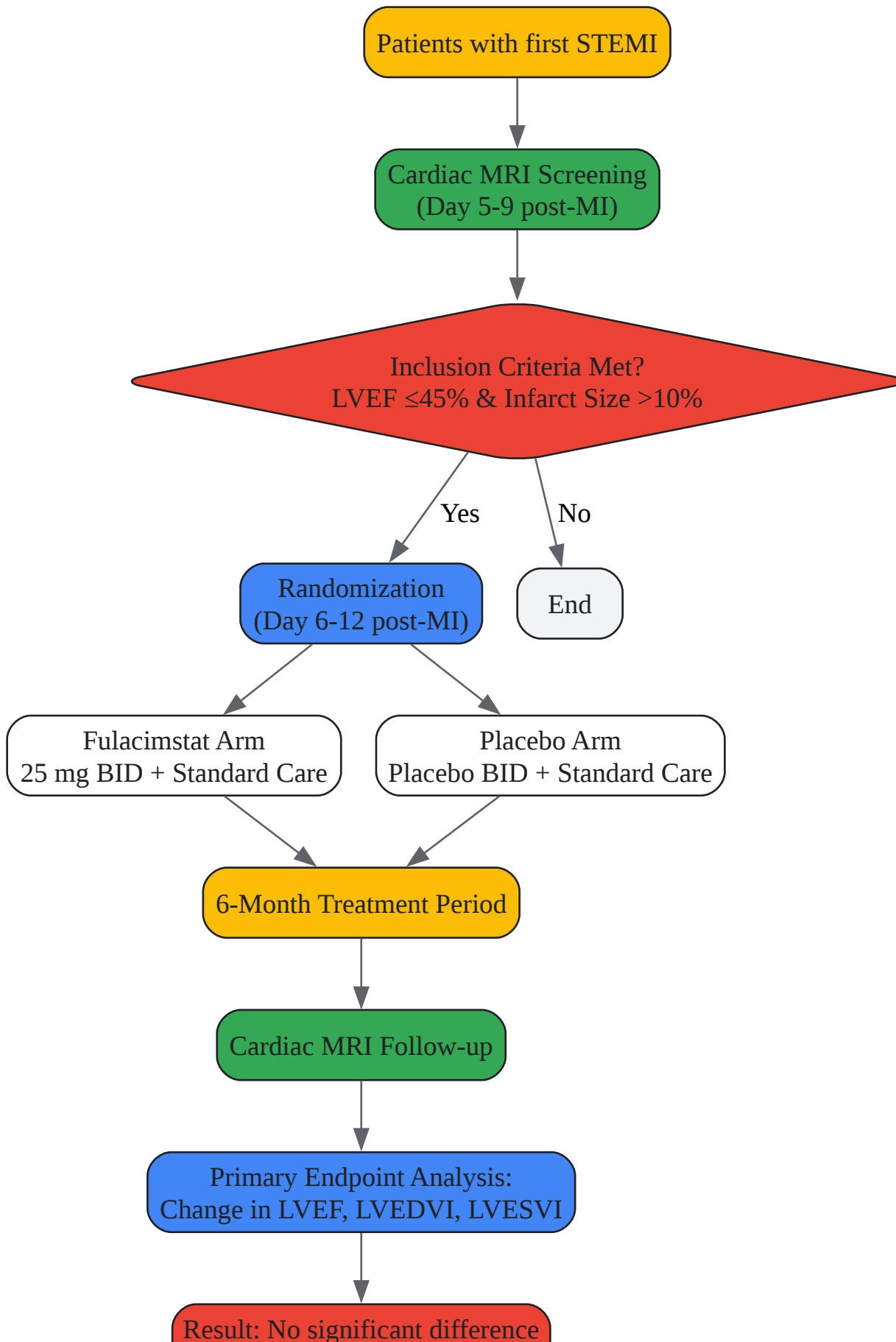
## Guidance for Technical Documentation

For creating troubleshooting guides and FAQs for researchers, you can structure content around the following points:

- **Indication Selection is Critical:** A key point for researchers is that while the drug mechanism was sound, the chosen clinical indication (adverse cardiac remodeling) did not prove successful. The recent discovery of chymase's role in **inactivating plasmin within clots** has spurred a revival of interest in **fulacimstat** for conditions like stroke and pulmonary embolism [5]. This represents a potential new direction for research.
- **Safety Profile is Established:** Emphasize that in human trials, **fulacimstat** was safe and well-tolerated at all tested doses, with no clinically relevant effects on vital signs or potassium levels, even when combined with other heart failure medications [1]. This is a positive finding for future repurposing efforts.
- **Dosing and Exposure are Understood:** The CHIARA MIA 2 trial confirmed that a 25 mg twice-daily dosing regimen achieved plasma exposures predicted to be therapeutically active, which can inform future trial designs [2].

## CHIARA MIA 2 Trial Design Workflow

The following diagram illustrates the patient journey and key design of the pivotal CHIARA MIA 2 trial, which provides the strongest evidence regarding **fulacimstat**'s efficacy:



vs. Placebo

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## Future Research Directions

Although **fulacimstat** failed for its original purpose, research into chymase inhibition continues. A 2024 scientific publication notes that interest has been revived due to a newly discovered biological role of chymase in **inactivating plasmin within clots**. Chymase inhibitors are now being considered as potential profibrinolytic drugs with a low bleeding risk for treating acute thrombosis in stroke, pulmonary embolism, or venous thrombosis [5]. This represents a promising new avenue for drug development.

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## References

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